molecular formula C5H11NO B13624949 (R)-1-(1-Aminoethyl)cyclopropan-1-ol

(R)-1-(1-Aminoethyl)cyclopropan-1-ol

Cat. No.: B13624949
M. Wt: 101.15 g/mol
InChI Key: YDUOHHRMLNGGPN-SCSAIBSYSA-N
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Description

(R)-1-(1-Aminoethyl)cyclopropan-1-ol is a chiral cyclopropane derivative featuring an aminoethyl substituent and a hydroxyl group on the strained three-membered ring. Its stereochemistry (R-configuration) and structural rigidity make it a molecule of interest in asymmetric synthesis and drug discovery. For example, cyclopropane rings are known to enhance metabolic stability in pharmaceuticals due to their restricted conformation , while amino alcohols serve as key intermediates in bioactive molecule synthesis .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

1-[(1R)-1-aminoethyl]cyclopropan-1-ol

InChI

InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

YDUOHHRMLNGGPN-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1(CC1)O)N

Canonical SMILES

CC(C1(CC1)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between (R)-1-(1-Aminoethyl)cyclopropan-1-ol and related compounds:

Compound Name Core Structure Functional Groups Key Properties/Applications References
(R)-1-(1-Aminoethyl)cyclopropan-1-ol Cyclopropane ring -NH2 (aminoethyl), -OH Chiral synthon, potential enzyme modulation
1-Aminocyclopropane-1-carboxylic acid Cyclopropane ring -NH2, -COOH (carboxylic acid) Plant ethylene biosynthesis precursor [1]
(R)-2-Aminopropan-1-ol (D-Alaninol) Linear carbon chain -NH2, -OH Lab research intermediate; chiral building block [4]
Y-27632 (ROCK inhibitor) Cyclohexane ring -NH2 (aminoethyl), pyridyl group Potent ROCK inhibitor; cardiovascular research [2]
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Cyclopentane ring -NH2 (aminobutyl), -OH Pharmaceutical/agrochemical applications [5]

Physicochemical and Functional Differences

  • Cyclopropane vs. Larger Rings: The cyclopropane ring in (R)-1-(1-Aminoethyl)cyclopropan-1-ol introduces significant ring strain, which can enhance reactivity and metabolic stability compared to the less-strained cyclopentane or cyclohexane derivatives . For instance, 1-aminocyclopropane-1-carboxylic acid () leverages its strained ring for ethylene biosynthesis in plants, while Y-27632’s cyclohexane scaffold optimizes binding to ROCK enzymes .
  • Aminoethyl vs.
  • Chirality and Synthesis: The (R)-configuration of the target compound aligns with enzymatic reduction strategies used in producing chiral alcohols, as seen in the bioreduction of 1-(arylsulfanyl)propan-2-ones to enantiopure alcohols (). This contrasts with D-Alaninol, which is synthesized for asymmetric catalysis but lacks a cyclopropane moiety .

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